N-(4-fluorophenyl)methanesulfonamide
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Overview
Description
“N-(4-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.207 Da . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-(4-fluorophenyl)methanesulfonamide” is 1S/C7H8FNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . This indicates the presence of a fluorophenyl group attached to a methanesulfonamide moiety .Physical And Chemical Properties Analysis
“N-(4-fluorophenyl)methanesulfonamide” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Molecular Structure and Biological Activity
- N-(4-fluorophenyl)methanesulfonamide (4FPMSA) shares a structural resemblance with N-phenylmethanesulfonamide and other alkyl sulfonanilides. The geometric parameters of 4FPMSA are similar to those in related compounds, except for some differences in certain angles and torsional angles. This compound exhibits a layer structure through N-H...O hydrogen bonds, relevant for its biological activity (Gowda, Foro, & Fuess, 2007).
Chemoselectivity in N-Acylation
- Research on the structure-reactivity relationship of various N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from a related compound, showed these to serve as N-acylation reagents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Inhibition of 5-Lipoxygenase
- A study found that a similar compound, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, acts as a potent inhibitor of 5-lipoxygenase, exhibiting dose-dependent inhibition and significant anti-inflammatory activity in certain models (Beers et al., 1997).
Synthesis and Activity in HMG-CoA Reductase Inhibition
- Methanesulfonamide pyrimidine and N-methanesulfonyl pyrrole-substituted compounds, which include a 4-fluorophenyl variant, were synthesized and evaluated for their ability to inhibit HMG-CoA reductase. One such compound showed potency significantly higher than other known inhibitors (Watanabe et al., 1997).
Molecular Conformation and Vibrational Transitions
- A DFT quantum chemical investigation of molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide provided insights into the physical properties of these compounds, which are closely related to 4FPMSA (Karabacak, Cinar, & Kurt, 2010).
Safety And Hazards
properties
IUPAC Name |
N-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJVNHEDQHEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)methanesulfonamide |
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